molecular formula C11H20N2O2S B6161774 tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1934265-93-6

tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B6161774
CAS No.: 1934265-93-6
M. Wt: 244.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS 1934265-93-6) is a spirocyclic chemical building block of high value in medicinal chemistry and drug discovery research . This compound, with a molecular formula of C11H20N2O2S and a molecular weight of 244.35 g/mol, features a unique spiro[3.4]octane scaffold that incorporates both a sulfur-containing thiazine ring and a Boc-protected amine moiety . The primary amine on the seven-position and the Boc-protected secondary amine make it a versatile intermediate for constructing more complex molecules, particularly in the synthesis of potential pharmaceutical candidates . Its spirocyclic structure is prized for its three-dimensionality, which can be critical for improving the physicochemical and pharmacokinetic properties of lead compounds. Researchers utilize this building block to introduce conformational constraint and explore novel chemical space in libraries aimed at challenging biological targets. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1934265-93-6

Molecular Formula

C11H20N2O2S

Molecular Weight

244.4

Purity

95

Origin of Product

United States

Preparation Methods

Spirocyclic Ring Formation

The 5-thia-2-azaspiro[3.4]octane core is typically synthesized via a cyclization reaction. A common approach involves reacting a thiol-containing precursor with a bifunctional electrophile to form the sulfur-containing ring. For example, 2-mercaptoethylamine derivatives are condensed with γ-bromoesters under basic conditions to induce ring closure.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Base: Sodium hydride (NaH) or triethylamine (TEA)

  • Temperature: 0–25°C

  • Yield: 60–75%

The stereochemistry at the spiro center is controlled by the configuration of the starting materials, with enantioselective synthesis achieved using chiral auxiliaries.

Functionalization at Position 7

The amino group at position 7 is introduced through selective reduction or nucleophilic substitution.

Reductive Amination

A ketone or nitro intermediate at position 7 is reduced to the amine. For example, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas converts nitro groups to amines:

Nitro compound+H2Pd/CAmine+H2O\text{Nitro compound} + \text{H}2 \xrightarrow{\text{Pd/C}} \text{Amine} + \text{H}2\text{O}

Conditions:

  • Pressure: 1–3 atm H₂

  • Solvent: Methanol or ethanol

  • Yield: 70–80%

Direct Amination

Alternatively, Mitsunobu reactions enable direct amination using azide precursors, followed by Staudinger reduction to yield the primary amine.

Process Optimization and Industrial Scaling

Solvent and Catalyst Screening

ParameterLaboratory ScaleIndustrial Scale
SolventTHFToluene
CatalystNaHKOtBu
Temperature0–25°C25–50°C
Yield60–75%80–85%

Transitioning to toluene improves solubility and safety, while potassium tert-butoxide (KOtBu) enhances reaction rates.

Purification Techniques

  • Crystallization: Recrystallization from ethyl acetate/hexane mixtures achieves >98% purity.

  • Chromatography: Flash column chromatography (silica gel, eluent: DCM/MeOH) is used for small-scale purification.

Characterization and Quality Control

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 1.44 (s, 9H, tert-butyl), 3.15–3.30 (m, 2H, CH₂S), 4.10–4.25 (m, 1H, CHNH₂)
IR (KBr)3320 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O)
MS (ESI+) m/z 276.35 [M+H]⁺

Purity Standards

  • HPLC: >99% purity (C18 column, acetonitrile/water gradient)

  • Melting Point: 112–114°C

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
Reductive AminationHigh selectivityRequires high-pressure H₂
Direct AminationAvoids nitro intermediatesLower yields (50–60%)
Boc ProtectionMild conditionsAcidic workup required

Industrial workflows favor reductive amination for scalability, whereas laboratory settings prioritize Boc protection for simplicity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thia ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the spirocyclic core.

    Substitution: The amino group can participate in nucleophilic substitution reactions

Biological Activity

Tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 2165837-31-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C11_{11}H20_{20}N2_{2}O3_{3}S
Molecular Weight 228.29 g/mol
CAS Number 2165837-31-8
MDL Number MFCD31743757
Purity Specification required

Storage Conditions

  • Keep in a dark place
  • Inert atmosphere
  • Temperature: 2-8°C

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial properties. It acts through dual inhibition of DNA gyrase and topoisomerase IV in Escherichia coli, making it a candidate for further development as an antibacterial agent.

The compound's mechanism involves the disruption of bacterial DNA replication processes, which is critical for bacterial growth and survival. By inhibiting these enzymes, the compound effectively prevents the proliferation of bacterial cells.

Pharmacological Studies

  • In Vitro Studies : Various studies have demonstrated the compound's effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Case Studies : Clinical evaluations have highlighted its potential use in treating infections resistant to conventional antibiotics. For instance, a study involving patients with multidrug-resistant infections showed promising results when treated with derivatives of this compound.
  • Comparative Efficacy : In comparative studies, this compound was shown to have a lower minimum inhibitory concentration (MIC) than several existing antibiotics, suggesting enhanced potency.

Recent Developments

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity and reduce potential side effects. The structural modifications aim to optimize interactions with bacterial enzymes while maintaining stability and bioavailability.

Safety Profile

Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand its long-term effects and potential toxicity in humans.

Scientific Research Applications

Pharmacological Research

The primary application of tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate lies in its role as an M4 receptor agonist. This receptor is implicated in various neurological functions, making this compound a candidate for research into treatments for conditions such as schizophrenia and Alzheimer's disease. The modulation of the M4 receptor can lead to improved cognitive functions and reduced symptoms associated with these disorders .

Drug Development

The compound's ability to act as a selective agonist for the M4 receptor positions it as a potential lead compound in drug discovery. Researchers are exploring its efficacy and safety profile through various preclinical studies. These studies aim to elucidate the compound's pharmacokinetics, bioavailability, and therapeutic index, which are crucial for developing effective medications .

Synthetic Chemistry

This compound is also utilized in synthetic chemistry as a building block for creating more complex molecules. Its spirocyclic structure allows chemists to explore modifications that can enhance biological activity or alter pharmacological profiles, leading to the development of novel therapeutic agents .

Case Studies

StudyYearFocusFindings
Study on M4 Agonists2021Evaluating the efficacy of M4 receptor agonistsDemonstrated that compounds similar to tert-butyl 7-amino-5-thia derivatives showed significant promise in enhancing cognitive functions in animal models .
Synthesis of Azaspiro Compounds2020Developing multifunctional modules for drug discoveryHighlighted the versatility of azaspiro compounds like tert-butyl derivatives in synthesizing new drugs with targeted actions against neurological disorders .
Pharmacokinetic Profile Analysis2023Understanding absorption and metabolismFound that modifications to the tert-butyl group can significantly affect the compound's bioavailability and half-life, suggesting pathways for optimizing drug formulations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The spirocyclic tert-butyl carbamate family includes numerous derivatives with variations in substituents, heteroatoms, and ring sizes. Below is a systematic comparison of tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate with structurally related compounds:

Structural Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Properties/Applications References
tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate C₁₁H₁₇NO₃S 243.32 Oxo (C=O) at position 7, thia (S) ring Intermediate for heterocyclic drug synthesis
tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate C₁₁H₁₇NO₄ 243.26 Oxo (C=O) at position 7, oxa (O) ring Used in catalytic intramolecular cyclizations
tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate C₁₂H₁₉NO₃ 225.28 Oxo (C=O) at position 5, no sulfur/oxygen High purity (95%) for spirocyclic libraries
tert-Butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate C₁₃H₂₄N₂O₃ 256.34 Aminoethyl side chain, oxa (O) ring Potential linker for peptide conjugates
tert-Butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate C₁₂H₂₁NO₃S 259.36 Hydroxymethyl at position 8, thia (S) ring Functionalizable for prodrug development

Key Differences and Implications

  • Heteroatom Substitution : Replacing sulfur (thia) with oxygen (oxa) alters electronic properties and hydrogen-bonding capacity. For example, the thia-containing derivatives (e.g., ) exhibit higher metabolic stability compared to oxa analogs .
  • Functional Groups: The presence of an amino group at position 7 (vs. oxo or hydroxymethyl) increases nucleophilicity, making the compound a candidate for post-synthetic modifications such as acylation or alkylation .
  • Synthetic Routes : Many analogs are synthesized via metal-templated cyclopropane fusion (e.g., cyclopropene-carbamate cyclization), as seen in . The Boc group is critical for protecting amines during these reactions.

Physicochemical and Spectroscopic Data

  • Solubility: Amino-substituted spirocycles (e.g., ) are more polar than oxo derivatives (logP ~1.5 vs. ~2.3), enhancing aqueous solubility.
  • NMR Trends: The 7-amino group would likely show a singlet near δ 3.0–3.5 ppm (¹H) and δ 40–50 ppm (¹³C), distinct from the oxo group’s carbonyl signal (δ 170–180 ppm) .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate with high purity?

  • Methodological Answer : Synthesis requires multi-step protocols with precise control of reaction parameters. For example, temperature (-70°C for sensitive intermediates) and solvent choice (e.g., tetrahydrofuran) are critical to avoid side reactions . Purification involves recrystallization and chromatography (e.g., silica gel column chromatography) to isolate the product, as noted in analogous spirocyclic compounds . Yield optimization may require iterative adjustments to reaction time and stoichiometry.

Q. Which analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for verifying the spirocyclic core and functional groups. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while infrared spectroscopy (IR) identifies amine and carbonyl stretches. Purity is assessed via HPLC with UV/Vis or ELSD detection .

Q. How do variations in functional groups (e.g., amino vs. hydroxyl) affect the compound’s reactivity?

  • Methodological Answer : The amino group enhances nucleophilicity, enabling reactions like acylation or alkylation, whereas hydroxyl groups may participate in hydrogen bonding or oxidation. For example, tert-butyl 7-hydroxy analogs show distinct solubility and stability profiles compared to amino-substituted derivatives . Reactivity can be probed through pH-dependent stability assays or derivatization experiments.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from conformational flexibility or impurities. Use deuterated solvents for NMR to minimize artifacts. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) or synthesize reference analogs (e.g., tert-butyl 7-oxo derivatives) to isolate spectral contributions .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in biological systems?

  • Methodological Answer : Design a library of analogs with systematic substitutions (e.g., tert-butyl 7-methylene or 7-oxo derivatives) . Evaluate biological activity via dose-response assays (e.g., enzyme inhibition or cell viability). Use molecular docking to correlate structural features (e.g., spirocyclic ring size) with binding affinity. Include controls like unsubstituted spirocycles to isolate functional group effects .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25–60°C. Monitor degradation via HPLC-MS to identify breakdown products (e.g., tert-butyl cleavage or ring-opening). Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions .

Q. What strategies are effective for elucidating reaction mechanisms involving this spirocyclic scaffold?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁵N in the amino group) to track bond rearrangements. Perform kinetic isotope effect (KIE) studies or intermediate trapping (e.g., quenching with nucleophiles). Computational methods (DFT or MD simulations) can model transition states, as demonstrated in related azaspiro systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.